molecular formula C19H19ClN2O4 B2750286 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905666-59-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2750286
CAS No.: 905666-59-3
M. Wt: 374.82
InChI Key: MIFYYHNVAZKQCB-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is a heterocyclic compound featuring a pyrrolidinone (5-oxopyrrolidine) core substituted with a 4-chlorophenyl group at position 1 and an acetamide moiety at position 2. The acetamide is further modified with a 3-methoxyphenoxy group, which introduces both electron-donating (methoxy) and aromatic (phenoxy) characteristics. Its design likely aims to balance lipophilicity, solubility, and target interactions, common in pharmacologically active molecules.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-3-2-4-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-7-5-13(20)6-8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFYYHNVAZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Attachment of the Methoxyphenoxy Acetamide Moiety: The final step involves the coupling of the pyrrolidinone derivative with 3-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: The major product is the corresponding alcohol from the reduction of the carbonyl group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenoxy groups suggests potential interactions with hydrophobic pockets in proteins, while the acetamide moiety may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazole-Based Analog
  • Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide .
  • Structural Differences: Replaces pyrrolidinone with a pyrazole ring. The acetamide group is substituted with chlorine instead of 3-methoxyphenoxy.
  • The cyano group increases electron-withdrawing effects, which may influence insecticidal activity (linked to Fipronil derivatives).
Thiadiazole-Based Analog
  • Compound : 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide .
  • Structural Differences: Incorporates a thiadiazole ring linked to the pyrrolidinone core. The benzylsulfanyl group replaces 3-methoxyphenoxy.
  • Functional Implications: The sulfur-rich thiadiazole may enhance metabolic stability but reduce solubility.
Oxadiazole-Based Analog
  • Compound : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridinyl}acetamide .
  • Structural Differences : Features an oxadiazole ring fused to pyridine. Dual 4-chlorophenyl and 3-chloro-4-methoxyphenyl groups are present.
  • Functional Implications : Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic resistance. The dual chloro-substitutions may enhance hydrophobic interactions.

Substituent Modifications

Methoxy Group Variations
  • Compound : (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide .
  • Structural Differences : Retains a methoxyphenyl group but links it via an ethyl chain to a triazin-pyrrolo core.
  • Functional Implications : The ethyl spacer may increase conformational flexibility, while the triazin moiety could modulate receptor selectivity (e.g., GPR139 agonism).
Chlorophenyl Group Variations
  • Compound : N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxyphenyl)acetamide .
  • Structural Differences: Shares the pyrrolidinone core and 4-chlorophenyl group but adds a tert-butyl group.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Pyrazole Analog Thiadiazole Analog Oxadiazole Analog
Core Structure Pyrrolidinone Pyrazole Thiadiazole Oxadiazole-Pyridine
Molecular Weight ~375 (estimated) Not reported 458.98 ~450 (estimated)
Key Substituents 3-Methoxyphenoxy Chloro, cyano Benzylsulfanyl Dual chlorophenyl, methoxyphenyl
Solubility Moderate (methoxy enhances) Low (chloro, cyano reduce) Low (sulfur groups) Moderate (oxadiazole balances)
Bioactivity Not specified Insecticidal derivatives Not reported Not reported

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20ClN5O4S
  • Molecular Weight : 485.9433 g/mol
  • CAS Number : 1396678-26-4
  • SMILES Notation : Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCc2c(C1)sc(n2)NC(=O)c1noc(c1)C

Research indicates that compounds containing the pyrrolidine and methoxyphenoxy moieties often exhibit significant biological activities, such as:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Docking studies suggest that it interacts effectively with bacterial proteins, inhibiting their function .
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Compounds similar to this one have demonstrated strong inhibitory activity against urease, which is significant for treating conditions like urinary tract infections .

Biological Activity Data Table

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE2.14 - 6.28
Urease InhibitionUrease from Proteus vulgaris1.13 - 6.28

Case Studies and Research Findings

  • Antibacterial Screening :
    A study conducted on various synthesized derivatives of pyrrolidine indicated that compounds similar to this compound exhibited a range of antibacterial activities. The most active compounds were identified with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), suggesting a promising therapeutic potential against bacterial infections .
  • Docking Studies :
    Molecular docking studies have elucidated the binding interactions of this compound with target proteins, revealing specific amino acid interactions that are critical for its biological efficacy. These interactions are essential for understanding how the compound can be optimized for better pharmacological outcomes .
  • Enzyme Inhibition Studies :
    The compound's ability to inhibit urease was particularly noteworthy, with studies indicating that it could serve as a lead compound for developing new urease inhibitors. This property is crucial for addressing conditions associated with high urease activity, such as certain urinary tract infections .

Q & A

Q. What are the recommended synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Precursor coupling : React 4-chlorophenyl-substituted pyrrolidinone with 3-methoxyphenoxy acetyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane .

Cyclization : Optimize reaction temperature (60–80°C) and solvent (DMF or acetonitrile) to facilitate ring closure .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%) .
Key characterization: Confirm structure using 1H^1H-NMR (aromatic protons at δ 7.2–7.4 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) and HRMS .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments (e.g., 3-methoxyphenoxy group: δ 3.8 ppm for OCH3_3, δ 110–150 ppm for aromatic carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]+^+ with <2 ppm mass error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and test activity in enzyme inhibition assays (e.g., kinase panels). Note that electron-withdrawing groups (e.g., Cl) enhance binding affinity to ATP-binding pockets in kinases .
  • Control Experiments : Use isogenic cell lines to isolate target effects and validate findings across multiple assays (e.g., Western blot for downstream signaling proteins) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify trends in IC50_{50} values for related pyrrolidinone derivatives .

Q. How do reaction conditions influence the stereochemical outcome of the pyrrolidinone ring?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor planar transition states, reducing stereochemical bias, while toluene may promote diastereomer formation via π-π interactions .
  • Catalytic Control : Use chiral catalysts (e.g., L-proline) during cyclization to achieve enantiomeric excess (>80%) .
  • Temperature Optimization : Lower temperatures (-20°C) slow reaction kinetics, allowing isolation of kinetic vs. thermodynamic products .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes (e.g., CYP3A4) and predict metabolic stability .
  • ADMET Prediction : SwissADME estimates logP (~2.5), suggesting moderate blood-brain barrier penetration, while ProTox-II flags potential hepatotoxicity risks .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability to target proteins (e.g., EGFR kinase) under physiological conditions .

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